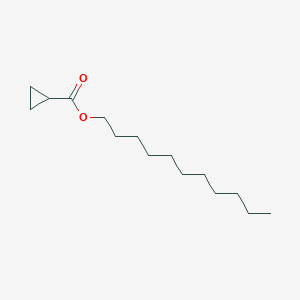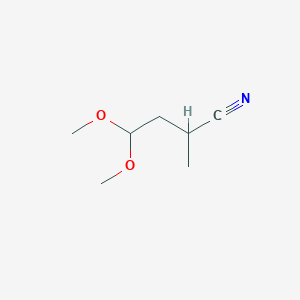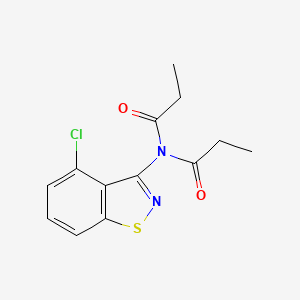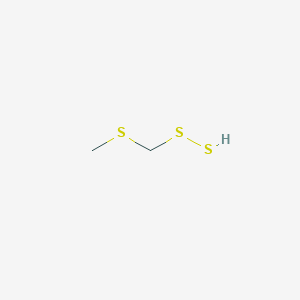
1,2,4-Trithiapentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trithiapentane is an organic compound with the molecular formula C₂H₆S₃. It is a trisulfide, meaning it contains three sulfur atoms in its structure. This compound is known for its distinctive odor and is often found in nature as a component of the aroma of certain plants and foods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Trithiapentane can be synthesized through various methods. One common synthetic route involves the reaction of methanethiol with sulfur dichloride. The reaction proceeds as follows: [ 2 CH₃SH + SCl₂ \rightarrow CH₃SSSCH₃ + 2 HCl ] This reaction typically requires a catalyst, such as copper (II), to proceed efficiently .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Trithiapentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). This reaction typically forms the corresponding sulfoxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) to break the sulfur-sulfur bonds.
Substitution: Substitution reactions can occur at the sulfur atoms, often using nucleophiles such as thiolates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides, while reduction can produce simpler sulfides .
Aplicaciones Científicas De Investigación
1,2,4-Trithiapentane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its role in biological systems, including its presence in certain plant aromas and its potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the flavor and fragrance industry due to its distinctive odor. .
Mecanismo De Acción
The mechanism by which 1,2,4-Trithiapentane exerts its effects involves interactions with various molecular targets. The compound can interact with proteins and enzymes, potentially altering their function. The sulfur atoms in the molecule can form bonds with metal ions, influencing biochemical pathways. Detailed studies are still ongoing to fully elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
Dimethyl trisulfide (DMTS): This compound, with the formula CH₃SSSCH₃, is structurally similar to 1,2,4-Trithiapentane and shares many of its properties, including its distinctive odor and presence in nature.
Dimethyl disulfide (DMDS): Another related compound, DMDS, has two sulfur atoms and is also known for its strong odor and use in industrial applications.
Uniqueness: this compound is unique due to its specific arrangement of sulfur atoms, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its presence in natural aromas make it a compound of significant interest in both scientific research and industrial applications .
Propiedades
Número CAS |
105633-23-6 |
|---|---|
Fórmula molecular |
C2H6S3 |
Peso molecular |
126.3 g/mol |
Nombre IUPAC |
disulfanyl(methylsulfanyl)methane |
InChI |
InChI=1S/C2H6S3/c1-4-2-5-3/h3H,2H2,1H3 |
Clave InChI |
WALSYGWNKQSQFW-UHFFFAOYSA-N |
SMILES canónico |
CSCSS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)



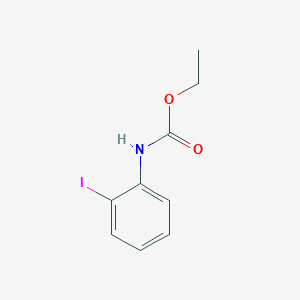
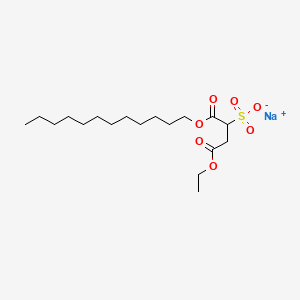
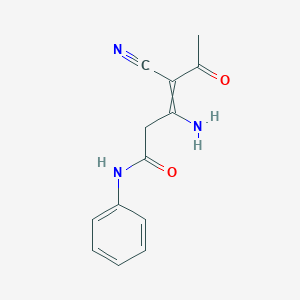
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)

![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
